![molecular formula C13H12FNOS B7511206 N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide, also known as FMT, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMT belongs to the class of thiophene derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the suppression of oncogenes, which can ultimately result in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, this compound has been found to exhibit anti-inflammatory and anti-oxidant properties. It has also been shown to reduce the levels of certain cytokines and chemokines that are associated with inflammation and cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide is its potent anti-cancer activity against a variety of cancer cell lines. This makes it a promising candidate for the development of novel anti-cancer drugs. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for the study of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide. One of the most promising areas of research is the development of this compound-based anti-cancer drugs. This compound has been shown to exhibit potent anti-cancer activity, and further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of research is the investigation of this compound's mechanism of action. Understanding the molecular pathways that are targeted by this compound can provide valuable insights into its anti-cancer activity and potential therapeutic applications. Finally, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its pharmacokinetics and toxicity profile.
Métodos De Síntesis
The synthesis of N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide involves the reaction of 3-fluorobenzyl chloride with methylthiophene-2-carboxamide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as DMF or DMSO. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anti-cancer drugs.
Propiedades
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-15(13(16)12-6-3-7-17-12)9-10-4-2-5-11(14)8-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXPWVNYWDYORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)
![N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511136.png)
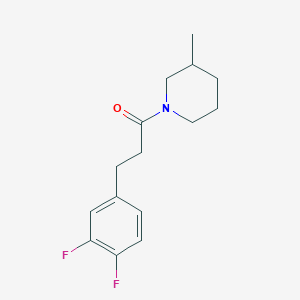
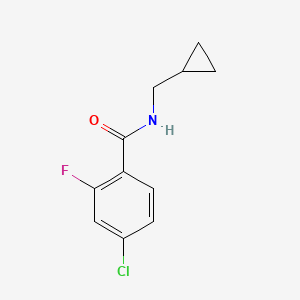
![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)
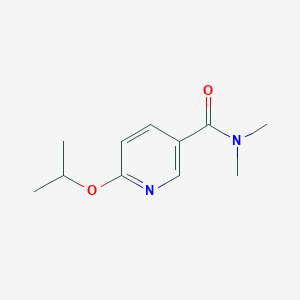
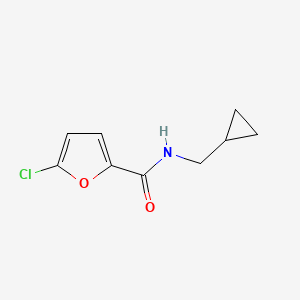
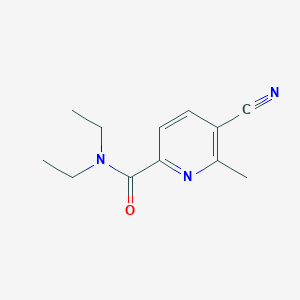

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)

